molecular formula C14H21NO3 B14915626 1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol

1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol

Cat. No.: B14915626
M. Wt: 251.32 g/mol
InChI Key: ZJGSHTOEWZOKNI-UHFFFAOYSA-N
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Description

1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

The synthesis of 1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-(2-methoxyphenoxy)ethylamine with piperidin-3-ol under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .

Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of catalysts to improve yield and selectivity. For example, the use of rhodium-catalyzed hydroaminations of unactivated olefins with primary and secondary alkylamines can form the corresponding piperidine products in excellent yields .

Chemical Reactions Analysis

1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of substituted piperidines and phenoxy derivatives .

Scientific Research Applications

1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes in the body, modulating their activity. For example, some piperidine derivatives act as inhibitors of enzymes involved in inflammation or neurotransmitter pathways, leading to their therapeutic effects .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]piperidin-3-ol

InChI

InChI=1S/C14H21NO3/c1-17-13-6-2-3-7-14(13)18-10-9-15-8-4-5-12(16)11-15/h2-3,6-7,12,16H,4-5,8-11H2,1H3

InChI Key

ZJGSHTOEWZOKNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2CCCC(C2)O

Origin of Product

United States

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